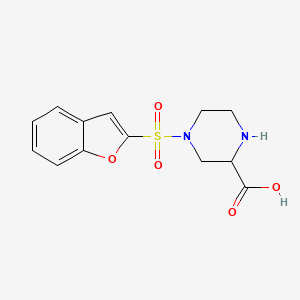![molecular formula C20H16O3 B5314476 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. Chalcone has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Scientific Research Applications
Chalcone has been extensively studied for its diverse biological activities. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has also been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to induce apoptosis, which is a programmed cell death, in cancer cells.
Mechanism of Action
Chalcone exhibits its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been found to scavenge free radicals, which are harmful molecules that can cause oxidative damage to cells and tissues. Chalcone has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Chalcone has been reported to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Chalcone has also been shown to decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments. It is readily available and easy to synthesize. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one exhibits diverse biological activities, making it a versatile compound for studying various cellular and molecular processes. However, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
Chalcone has several potential future directions for research. It can be used as a lead compound for developing novel drugs for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be modified chemically to enhance its bioavailability and efficacy. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used in combination with other compounds to enhance its therapeutic effects. Furthermore, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used as a tool compound for studying various cellular and molecular processes, including apoptosis, oxidative stress, and inflammation.
Synthesis Methods
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a β-diketone in the presence of a base catalyst. The reaction is carried out in a polar solvent such as ethanol or methanol. The product is obtained in the form of yellow crystals with a melting point of 63-65°C.
properties
IUPAC Name |
(E)-3-[5-(2-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-19-10-6-5-9-17(19)20-14-12-16(23-20)11-13-18(21)15-7-3-2-4-8-15/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCQCVAJMULKL-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)